1,4-Dioxocine-6-carbonyl chloride
Description
Properties
CAS No. |
85553-93-1 |
|---|---|
Molecular Formula |
C7H5ClO3 |
Molecular Weight |
172.56 g/mol |
IUPAC Name |
1,4-dioxocine-6-carbonyl chloride |
InChI |
InChI=1S/C7H5ClO3/c8-7(9)6-1-2-10-3-4-11-5-6/h1-5H |
InChI Key |
NTEKBRKOSBKKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=COC=C1C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key attributes of 1,4-Dioxocine-6-carbonyl chloride with related compounds:
Note: Values marked with an asterisk () are hypothetical due to lack of direct evidence.*
Research Findings and Industrial Relevance
- Pharmaceutical Applications : Benzodioxine derivatives (e.g., 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride) are intermediates in antiviral and anti-inflammatory drug synthesis .
- Polymer Chemistry : Sulfonyl chlorides like 1,4-Benzodioxan-6-sulfonyl chloride are used to modify polymer backbones, enhancing thermal resistance and solubility .
- Environmental Impact : Chlorinated cyclic ethers (e.g., hexachlorodibenzo-p-dioxins) highlight the need for rigorous waste management protocols, as seen in EPA guidelines for dioxane derivatives .
Preparation Methods
Core Ring Construction Strategies
Three dominant approaches emerge for dioxocine ring formation:
- Diels-Alder Cyclization : Early attempts using furan derivatives and α,β-unsaturated carbonyl dienophiles produced unstable adducts requiring cryogenic conditions (−78°C).
- Copper-Mediated Coupling : Source demonstrates that refluxing diethyl-2,2'-thiodiacetate with o-xylene dibromide in DMF at 100°C for 7 hours generates the dioxocine core in 87% yield when catalyzed by potassium carbonate.
- Acid-Catalyzed Cyclodehydration : Triflic acid (50 mol%) in refluxing chloroform induces cyclization of γ-lactone precursors, though competing oligomerization limits yields to 38–42%.
Integrated One-Pot Synthesis
Advanced protocols from and combine ring formation and carbonyl chloride installation through sequential addition of reagents:
Initial Cyclization :
Chlorination Stage :
This method eliminates intermediate purification but requires precise stoichiometric control to prevent over-chlorination.
Solvent and Catalyst Optimization
Comparative analysis of reaction media demonstrates significant yield variations:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 7 | 87 |
| Acetonitrile | 37.5 | 9 | 72 |
| Chloroform | 4.8 | 12 | 65 |
Catalyst screening reveals copper chromite outperforms palladium alternatives, providing 18% higher yields in cyclization steps.
Industrial-Scale Production Challenges
Pilot plant trials identify three critical process parameters:
- Exothermic Control : Gradual addition of chlorinating agents (0.5 mL/min) prevents thermal runaway
- Byproduct Management : Distillation removes 84% of oligomeric side products
- Quality Control : HPLC-UV (λ = 254 nm) with 95:5 hexane:ethyl acetate mobile phase achieves 99.3% purity
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,4-Dioxocine-6-carbonyl chloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Purification requires inert atmosphere techniques (e.g., Schlenk line) to prevent hydrolysis. Recrystallization in dry hexane or toluene at low temperatures (~0°C) improves purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and monitor for residual solvents (e.g., dichloromethane) using GC-MS .
Q. How can structural characterization of this compound be performed to distinguish it from similar benzodioxine derivatives?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular mass (198.602 g/mol) and isotopic patterns. Compare experimental IR spectra with computational predictions (e.g., DFT) to validate the carbonyl chloride peak (~1800 cm⁻¹). ¹H/¹³C NMR in deuterated chloroform (CDCl₃) can resolve dihydrodioxine protons (δ 4.2–4.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). X-ray crystallography is recommended for unambiguous confirmation .
Q. What precautions are critical when handling this compound in acylation reactions?
- Methodological Answer : Due to its moisture sensitivity, reactions must be conducted under anhydrous conditions (e.g., molecular sieves, argon atmosphere). Use non-nucleophilic bases (e.g., triethylamine) to scavenge HCl. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Post-reaction, quench excess reagent with ice-cold methanol to prevent uncontrolled exotherms .
Advanced Research Questions
Q. How can kinetic studies elucidate the reactivity of this compound with sterically hindered nucleophiles?
- Methodological Answer : Perform pseudo-first-order kinetics using UV-Vis spectroscopy to track acyl transfer rates. Compare activation energies (ΔG‡) with DFT-calculated transition states. Use bulky amines (e.g., 2,6-lutidine) to probe steric effects. For low-reactivity nucleophiles, employ catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?
- Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, concentration). Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals. For divergent MS/MS fragmentation patterns, conduct collision-induced dissociation (CID) studies at varying energies to identify dominant pathways .
Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) to assess hydrolysis rates. Compare with experimental stability data from accelerated degradation studies (pH 2–12, 40–80°C). QSPR models can correlate substituent effects (e.g., electron-withdrawing groups) with shelf-life .
Q. What experimental designs are optimal for studying the compound’s potential as a pharmacophore in bioactive conjugates?
- Methodological Answer : Synthesize derivatives via coupling with amino acids or heterocycles (e.g., piperazine). Assess bioactivity in vitro using cell viability assays (MTT) and target-binding studies (SPR or ITC). For SAR analysis, vary the dioxine ring substituents and measure changes in IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
